1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea
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Overview
Description
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry . This compound is characterized by its thiourea group, which is known for its versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of both symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.
Chemical Reactions Analysis
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, influencing their activity. For example, it can act as a hydrogen bond donor, stabilizing transition states in enzymatic reactions . Additionally, its ability to form complexes with metal ions can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Known for its use in genetic studies and as a bittering agent.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: Investigated for its potential in treating type II diabetes mellitus.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
6279-49-8 |
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Molecular Formula |
C20H18N4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
CUUPMTYGTPOVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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